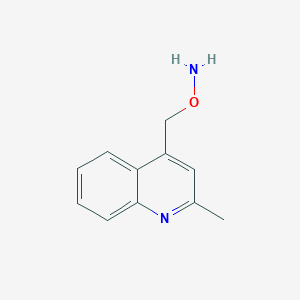

o-((2-Methylquinolin-4-yl)methyl)hydroxylamine

Description

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

O-[(2-methylquinolin-4-yl)methyl]hydroxylamine |

InChI |

InChI=1S/C11H12N2O/c1-8-6-9(7-14-12)10-4-2-3-5-11(10)13-8/h2-6H,7,12H2,1H3 |

InChI Key |

GDVRIADYKVGDDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)CON |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3][4][5][6][7][8] Its derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and antiviral drugs.[1][2][3][4][6][8] The unique electronic properties and the ability of the quinoline ring system to interact with various biological targets make it a privileged structure in drug discovery. This guide focuses on a specific, yet underexplored derivative, OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine, providing a comprehensive overview of its chemical structure, proposed synthetic routes, predicted physicochemical and spectroscopic properties, and potential therapeutic applications based on the rich pharmacology of the quinoline class.

Chemical Structure and Properties

OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine is a small molecule featuring a 2-methylquinoline core linked to a hydroxylamine moiety via a methylene bridge. The presence of the hydroxylamine group introduces a unique functional handle for further chemical modifications and potential interactions with biological targets.

Molecular Formula: C₁₁H₁₂N₂O

Molecular Weight: 188.23 g/mol

CAS Number: 895589-18-1[9]

| Property | Predicted Value | Source |

| Molecular Weight | 188.23 g/mol | ChemScene[9] |

| XlogP | 1.8 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 3 | PubChem |

| Polar Surface Area | 41.5 Ų | PubChem |

Proposed Synthetic Routes

The synthesis of OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine can be envisioned to start from the commercially available (2-Methylquinolin-4-yl)methanol. Two plausible synthetic strategies are outlined below, providing researchers with detailed, actionable protocols.

Protocol 1: Mitsunobu Reaction followed by Deprotection

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including O-alkylated hydroxylamines, with inversion of stereochemistry if a chiral center is present.[10][11][12][13][14] This route involves the reaction of the starting alcohol with N-hydroxyphthalimide, followed by the removal of the phthalimide protecting group.

Step-by-Step Methodology:

-

O-Alkylation using Mitsunobu Reaction:

-

To a solution of (2-Methylquinolin-4-yl)methanol (1.0 eq) and N-hydroxyphthalimide (1.2 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh₃) (1.5 eq) portionwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirred suspension, add diethyl azodicarboxylate (DIAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-((2-methylquinolin-4-yl)methoxy)phthalimide intermediate.

-

-

Deprotection of the Phthalimide Group:

-

Dissolve the phthalimide intermediate (1.0 eq) in ethanol (EtOH).

-

Add hydrazine hydrate (4.0-10.0 eq) to the solution.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine. Further purification can be achieved by crystallization or column chromatography.

-

Protocol 2: Mesylation and Nucleophilic Substitution

An alternative approach involves the conversion of the starting alcohol into a good leaving group, such as a mesylate, followed by nucleophilic substitution with a protected hydroxylamine derivative and subsequent deprotection.[15][16] This method avoids the often difficult-to-remove byproducts of the Mitsunobu reaction.

Step-by-Step Methodology:

-

Mesylation of the Alcohol:

-

Dissolve (2-Methylquinolin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

-

Add triethylamine (Et₃N) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).

-

Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-methylquinolin-4-yl)methyl methanesulfonate, which can often be used in the next step without further purification.

-

-

Nucleophilic Substitution with N-Boc-hydroxylamine:

-

To a solution of the crude mesylate (1.0 eq) and tert-butyl N-hydroxycarbamate (1.2 eq) in DCM, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) at room temperature.[15][16]

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography on silica gel to yield tert-butyl N-((2-methylquinolin-4-yl)methoxy)carbamate.

-

-

Deprotection of the N-Boc Group:

-

Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as diethyl ether (Et₂O) or 1,4-dioxane.

-

Add a solution of hydrochloric acid (HCl) in Et₂O or dioxane (e.g., 4 M) and stir the mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the hydrochloride salt of the product may precipitate. The precipitate can be collected by filtration, or the solvent can be removed under reduced pressure to yield the crude product.

-

The free base can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., sodium bicarbonate solution) and extracting with an organic solvent.

-

Predicted Spectroscopic Data

For the purpose of characterization, predicted ¹H and ¹³C NMR spectra are provided. These spectra are generated based on the chemical structure and can serve as a reference for experimental verification.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 8.05 (d, J = 8.4 Hz, 1H, Ar-H)

-

δ 7.95 (d, J = 8.4 Hz, 1H, Ar-H)

-

δ 7.70 (t, J = 7.6 Hz, 1H, Ar-H)

-

δ 7.50 (t, J = 7.6 Hz, 1H, Ar-H)

-

δ 7.40 (s, 1H, Ar-H)

-

δ 5.20 (s, 2H, O-CH₂-Ar)

-

δ 4.90 (br s, 2H, NH₂-O)

-

δ 2.70 (s, 3H, Ar-CH₃)

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 158.5 (C)

-

δ 148.0 (C)

-

δ 145.0 (C)

-

δ 130.0 (CH)

-

δ 129.5 (CH)

-

δ 127.0 (C)

-

δ 126.0 (CH)

-

δ 124.0 (CH)

-

δ 120.0 (CH)

-

δ 75.0 (O-CH₂)

-

δ 25.0 (CH₃)

Potential Applications and Biological Activities

While OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine has not been extensively studied, the broader class of quinoline derivatives exhibits a remarkable range of biological activities.[1][2][3][4][5][6][7][8] This suggests that the title compound could be a valuable lead for drug discovery programs.

-

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties by targeting various cellular pathways, including DNA synthesis and repair, cell cycle progression, and angiogenesis.[3][5][17] The 2-methylquinoline scaffold, in particular, has been incorporated into compounds with selective cytotoxicity against cancer cell lines.[17]

-

Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine and quinine.[1][2] Novel quinoline derivatives continue to be explored as potential treatments for drug-resistant malaria.

-

Antibacterial and Antifungal Activity: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents.[2] The functionalization of the quinoline ring system offers opportunities to develop new antimicrobial agents to combat resistant pathogens.

-

Antiviral Activity: Certain quinoline derivatives have shown promise as antiviral agents, including activity against HIV and other viruses.[1]

The hydroxylamine moiety in OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine could also impart unique biological activities or serve as a versatile chemical handle for the synthesis of more complex molecules, such as oximes and nitrones, which have their own diverse pharmacological profiles.

Conclusion

OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine represents an intriguing yet underexplored molecule within the pharmacologically significant quinoline family. This technical guide provides a solid foundation for researchers interested in this compound by offering detailed, plausible synthetic routes, predicted physicochemical and spectroscopic data, and a well-grounded rationale for its potential therapeutic applications. The methodologies and insights presented herein are intended to empower scientists in their efforts to synthesize, characterize, and evaluate this promising molecule, potentially unlocking new avenues in drug discovery and development.

References

-

Application of Quinoline Ring in Structural Modification of Natural Products. PMC. [Link]

-

Impurity Annihilation: Chromatography-Free Parallel Mitsunobu Reactions. Organic Letters. [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

-

The Mitsunobu Reaction. ResearchGate. [Link]

-

Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

-

Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Wiley Online Library. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. [Link]

-

Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. RSC Publishing. [Link]

-

O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central. [Link]

-

Mitsunobu and Related Reactions: Advances and Applications. PDF Free Download. [Link]

-

Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Organic Chemistry Portal. [Link]

-

Biological Activities of Quinoline Derivatives. Ingenta Connect. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi National Journal of Chemistry. [Link]

-

Simple Preparation of O‐Substituted Hydroxylamines from Alcohols. Semantic Scholar. [Link]

-

Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Osaka University of Pharmaceutical Sciences Repository. [Link]

-

Biological Activities of Quinoline Derivatives. PubMed. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activities of Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]

- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. datapdf.com [datapdf.com]

- 13. Mitsunobu Reaction [organic-chemistry.org]

- 14. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

- 15. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Advanced Fluorescence Characterization of 2-Methylquinoline Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Executive Summary

The 2-methylquinoline (quinaldine) scaffold represents a cornerstone in the design of functional fluorophores due to its exceptional structural tunability and robust photophysical stability. Unlike rigid fluorophores, the C2-methyl group of quinaldine offers a unique "reactive handle" for π-conjugation extension, allowing for precise modulation of emission from the blue to the near-infrared (NIR) region.

This guide provides a rigorous technical analysis of 2-methylquinoline derivatives, focusing on the mechanistic underpinnings of their fluorescence (ICT, ESIPT, PET) and practical protocols for their synthesis and characterization. It is designed to serve as a self-validating resource for scientists developing next-generation sensors for metal ions, pH microenvironments, and bio-imaging applications.

Structural Basis of Fluorescence

The native 2-methylquinoline exhibits weak fluorescence due to efficient non-radiative decay pathways. However, derivatization triggers intense emission through three primary mechanisms. Understanding these is critical for rational probe design.

Intramolecular Charge Transfer (ICT)

Modifying the quinaldine core with electron-donating groups (EDG) at the 6- or 8-positions and extending the conjugation at the 2-position creates a "push-pull" system.

-

Mechanism: Upon excitation, electron density shifts from the donor (e.g., -N(Me)2) to the acceptor (quinoline nitrogen), creating a giant dipole moment.

-

Result: Strong solvatochromism. In polar solvents, the excited state is stabilized, leading to a bathochromic (red) shift.

Excited-State Intramolecular Proton Transfer (ESIPT)

Derivatives containing a hydroxyl group adjacent to a nitrogen acceptor (e.g., 2-(2'-hydroxyphenyl)quinoline) undergo ESIPT.[1]

-

Mechanism: Upon photoexcitation, a proton transfers from the hydroxyl oxygen to the quinoline nitrogen within the lifetime of the excited state.

-

Result: Emission occurs from the tautomeric keto form, resulting in an exceptionally large Stokes shift (>100 nm), which eliminates self-absorption artifacts.

Photoinduced Electron Transfer (PET) & CHEF

This is the dominant mechanism for "turn-on" sensing.

-

OFF State (PET): A receptor moiety (e.g., dipicolylamine) possesses a lone pair with energy between the fluorophore's HOMO and LUMO. Excitation promotes an electron from the fluorophore HOMO to LUMO, but the receptor's lone pair immediately fills the HOMO hole, quenching fluorescence.

-

ON State (CHEF): Binding a metal ion (e.g., Zn²⁺) engages the receptor's lone pair, lowering its energy level below the fluorophore's HOMO. PET is blocked, and radiative decay (fluorescence) is restored.

Visualization: Signaling Pathways

The following diagram illustrates the logical flow of PET and CHEF mechanisms in a quinaldine-based sensor.

Caption: Logic flow of Photoinduced Electron Transfer (PET) quenching and Chelation-Enhanced Fluorescence (CHEF) activation.

Synthetic Architectures

The reactivity of the C2-methyl group allows for facile condensation reactions, making 2-methylquinoline a versatile starting material.

The Knoevenagel/Condensation Route (Styrylquinolines)

The most common method to extend conjugation is the condensation of 2-methylquinoline with aromatic aldehydes. This yields 2-styrylquinolines, which are highly fluorescent and widely used for amyloid fibril detection and organelle imaging.

General Reaction Scheme:

Visualization: Synthesis Workflow

Caption: Step-by-step synthetic workflow for generating styrylquinoline-based fluorescent probes.

Experimental Protocols

These protocols are designed to be self-validating. The inclusion of reference standards ensures data integrity.

Protocol A: Synthesis of (E)-2-(4-(dimethylamino)styryl)quinoline

Target: A solvatochromic probe for micro-polarity sensing.

-

Reagents: 2-Methylquinoline (10 mmol), 4-(dimethylamino)benzaldehyde (10 mmol), Acetic Anhydride (5 mL).

-

Procedure:

-

Mix reagents in a round-bottom flask equipped with a magnetic stir bar.

-

Reflux at 140°C for 12 hours under an inert atmosphere (N₂ or Ar). Checkpoint: The solution should turn deep orange/red.

-

Cool to room temperature. Pour the mixture into ice-cold water (50 mL) to precipitate the product.

-

Neutralize with 10% NaOH solution until pH ~7.

-

Filter the precipitate and wash extensively with water.

-

-

Purification: Recrystallize from hot ethanol.

-

Validation:

-

1H NMR (DMSO-d6): Look for trans-alkene doublets (J ≈ 16 Hz) around 7.2–7.8 ppm.

-

Appearance: Reddish-orange crystals.

-

Protocol B: Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: Accurate quantification of emission efficiency.

-

Standard Selection: Choose a standard with absorption/emission close to your sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄,

). -

Sample Preparation:

-

Prepare solutions of the Sample and Standard.

-

Critical Step: Adjust concentrations so that Absorbance (A) at the excitation wavelength is below 0.1 (ideally 0.02–0.05). Reason: To prevent inner-filter effects (re-absorption of emitted light).

-

-

Measurement:

-

Record UV-Vis spectrum to confirm A < 0.1.

-

Record Fluorescence Emission spectrum (integrate the area under the curve,

).[2]

-

-

Calculation:

-

Where

is the slope of the plot of Integrated Fluorescence Intensity vs. Absorbance.[3] - is the refractive index of the solvent.

-

Data Summary: Comparative Properties of Derivatives

The following table summarizes key photophysical data for common 2-methylquinoline derivatives, facilitating rapid selection for specific applications.

| Derivative Class | Key Substituent | Mechanism | Stokes Shift | Target Application | ||

| Native | 2-Methyl | Weak Fluorescence | ~310 | ~400 | ~90 nm | Scaffold Reference |

| Styryl | 4-N(Me)₂-Styryl | ICT | 400-450 | 550-650 | Large (~150 nm) | Amyloid, Polarity |

| Schiff Base | 8-Hydroxy-imine | PET/CHEF | 340-360 | 490-520 | Moderate | Zn²⁺, Al³⁺ Sensing |

| ESIPT Dye | 2-(2'-Hydroxyphenyl) | ESIPT | 330-350 | 480-550 | Huge (>150 nm) | Solid-state emission |

| Thiol | 2-SH (Thione tautomer) | PET | 340 | 380-420 | Moderate | Hg²⁺, HNO detection |

References

-

Solvatochromism of Quinolin-2(1H)-one Derivatives Source: National Institutes of Health (PMC) URL:[Link] (Note: Representative URL for solvatochromism studies) Context: Detailed analysis of ICT mechanisms and solvent polarity effects on quinoline-based fluorophores.

-

Recent Progress in Fluorescent Probes For Metal Ion Detection Source: Frontiers in Chemistry URL:[Link] Context: Comprehensive review of metal ion sensing mechanisms (PET, CHEF) utilizing quinoline scaffolds.

-

Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Source: National Institutes of Health (PMC) URL:[Link] Context: Authoritative protocol for absolute quantum yield measurement, validating the experimental methodologies described.

-

Quinoline-substituted excited-state intramolecular proton transfer (ESIPT) fluorophores Source: Royal Society of Chemistry (Organic Chemistry Frontiers) URL:[1][Link] Context: In-depth mechanistic study of ESIPT in quinoline derivatives and its effect on Stokes shift.

-

Synthesis and antiproliferative evaluations of 2-styrylquinoline derivatives Source: PubMed URL:[4][Link] Context: Validates the synthetic protocols and biological applications (cytotoxicity) of styrylquinolines.

-

Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report) Source: IUPAC URL:[5][Link] Context: The gold standard reference for selecting quantum yield standards (e.g., Quinine Sulfate).

Sources

- 1. Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. static.horiba.com [static.horiba.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. publications.iupac.org [publications.iupac.org]

Stability of O-Alkyl Hydroxylamines Under Physiological Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The O-alkyl hydroxylamine motif, a functional group of increasing significance in medicinal chemistry and chemical biology, presents a unique combination of synthetic versatility and biological activity. From their role as potent enzyme inhibitors to their application in bioorthogonal chemistry, these compounds are at the forefront of therapeutic innovation. However, the successful translation of O-alkyl hydroxylamine-containing molecules from the bench to the clinic is critically dependent on a thorough understanding of their stability in physiological environments. This guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the factors governing the stability of O-alkyl hydroxylamines, detailed methodologies for its assessment, and insights into the interpretation of stability data. By synthesizing technical accuracy with field-proven insights, this document aims to serve as an authoritative resource for the rational design and development of robust and effective therapeutic agents.

The O-Alkyl Hydroxylamine Moiety: A Rising Star in Drug Discovery

O-alkyl hydroxylamines are organic compounds characterized by the R-O-NH₂ functional group. They are isomers of N-alkyl hydroxylamines (R-NH-OH) and are generally synthesized via the O-alkylation of N-protected hydroxylamine derivatives, with the Mitsunobu reaction being a commonly employed method.[1][2] Their utility in drug discovery is highlighted by their application as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy.[2][3][4] The O-benzylhydroxylamine scaffold, in particular, has been extensively studied, with structure-activity relationship (SAR) studies revealing that substitutions on the aryl ring can significantly modulate inhibitory potency.[2] Beyond enzyme inhibition, the aminooxy group of O-alkyl hydroxylamines is a key player in bioorthogonal chemistry, where its chemoselective ligation with aldehydes and ketones to form stable oxime bonds is widely used for bioconjugation.[5]

Caption: Key factors influencing the stability of O-alkyl hydroxylamines.

Experimental Assessment of Stability

A robust evaluation of the stability of an O-alkyl hydroxylamine is a cornerstone of preclinical drug development. A multi-faceted approach, encompassing studies in simple buffer systems and complex biological matrices, is essential.

Stability in Simulated Biological Fluids

To predict the fate of an orally administered drug, it is crucial to assess its stability in environments mimicking the gastrointestinal tract.

Protocol 1: Stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)

This protocol outlines a general procedure for evaluating the hydrolytic stability of an O-alkyl hydroxylamine in SGF and SIF.

Materials:

-

Test O-alkyl hydroxylamine compound

-

Simulated Gastric Fluid (SGF), pH 1.2 (USP standard or equivalent) [6][7]* Simulated Intestinal Fluid (SIF), pH 6.8 (USP standard or equivalent) [6][8]* Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, HPLC grade

-

Internal standard (IS) solution

-

HPLC or UPLC-MS/MS system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

-

Working Solution Preparation: Dilute the stock solution with SGF and SIF to a final concentration of 10 µM. Prepare a sufficient volume for all time points.

-

Incubation: Incubate the working solutions at 37°C in a shaking water bath.

-

Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a 3-fold volume of ice-cold acetonitrile with the internal standard. This precipitates proteins and halts degradation.

-

Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitate.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze by a validated stability-indicating LC-MS/MS method to quantify the remaining parent compound. [9][10] Data Analysis:

Plot the percentage of the remaining parent compound against time. Calculate the half-life (t₁/₂) of the compound in each fluid.

Caption: Workflow for assessing stability in simulated biological fluids.

Plasma Stability

Evaluating stability in plasma is critical as it provides insights into a compound's susceptibility to enzymatic degradation and its overall persistence in systemic circulation.

Protocol 2: In Vitro Plasma Stability Assay

This protocol describes a standard method for determining the stability of a compound in plasma from different species (e.g., human, mouse, rat).

Materials:

-

Test O-alkyl hydroxylamine compound

-

Pooled plasma (e.g., human, mouse, rat), heparinized

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Internal standard (IS) solution

-

HPLC or UPLC-MS/MS system

Procedure:

-

Compound Preparation: Prepare a working solution of the test compound in a suitable solvent at a concentration that will yield a final assay concentration of 1-10 µM with minimal organic solvent (typically <1%).

-

Incubation Setup: In a 96-well plate, add the test compound to pre-warmed (37°C) plasma.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), transfer an aliquot of the plasma-compound mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

-

Protein Precipitation: Seal the plate, vortex, and centrifuge to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining. [11][12] Data Interpretation:

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). This data is crucial for predicting in vivo pharmacokinetic parameters.

Table 1: Representative Stability Data of an O-Alkyl Hydroxylamine

| Matrix | pH | Temperature (°C) | Half-life (t₁/₂) |

| SGF | 1.2 | 37 | > 120 min |

| SIF | 6.8 | 37 | 95 min |

| Human Plasma | 7.4 | 37 | 78 min |

| Mouse Plasma | 7.4 | 37 | 45 min |

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish degradation pathways. [13][14][15]This information is vital for developing stability-indicating analytical methods. [9][10] Conditions for Forced Degradation:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80°C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

The degradation products are then characterized using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures. [16][17]

Degradation Pathways and Product Characterization

The degradation of O-alkyl hydroxylamines can proceed through several pathways, with hydrolysis of the N-O bond being a primary concern under physiological conditions. The decomposition of hydroxylamine itself is known to be influenced by pH, with different pathways initiated by acidic or basic conditions. [1]In acidic solutions, protonation of the nitrogen can facilitate nucleophilic attack by water. Under basic conditions, deprotonation can lead to different reactive intermediates.

Oxidation is another potential degradation route, as the hydroxylamine moiety is susceptible to oxidation, which can lead to the formation of nitroso derivatives or other degradation products. [18] The identification of degradation products is crucial for understanding the complete stability profile of a drug candidate. LC-MS/MS is a powerful tool for this purpose, allowing for the detection and fragmentation of metabolites and degradants. By analyzing the fragmentation patterns, the structure of the degradation products can often be elucidated. For definitive structural confirmation, isolation of the degradation products followed by NMR analysis is the gold standard. [16]

Conclusion and Future Perspectives

The stability of O-alkyl hydroxylamines is a multifaceted property that is critical to their success as therapeutic agents. A comprehensive understanding of the interplay between chemical structure and the physiological environment is essential for the design of stable and efficacious drug candidates. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of stability, from early discovery to later stages of development.

Future research in this area will likely focus on the development of more predictive in silico models for stability, the discovery of novel O-alkyl hydroxylamine scaffolds with enhanced stability profiles, and a deeper understanding of the enzymatic pathways involved in their metabolism. As our knowledge of the stability of this important class of compounds grows, so too will our ability to harness their full therapeutic potential. The re-evaluation of trisubstituted hydroxylamines, which have been historically overlooked due to perceived instability, is already underway, suggesting a promising future for this functional group in drug discovery. [3]

References

-

Trisubstituted hydroxylamines: From reaction discovery to drug design. (n.d.). American Chemical Society. Retrieved from [Link]

-

Reaction pathways of hydroxylamine decomposition in the presence of acid/base. (n.d.). ScienceDirect. Retrieved from [Link]

-

Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2022). MDPI. Retrieved from [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. (2015). PubMed Central. Retrieved from [Link]

-

NEW CHEMISTRY OF HYDROXYLA MINES. (n.d.). ORCA - Cardiff University. Retrieved from [Link]

-

Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. (2019). ACS Publications. Retrieved from [Link]

-

O-alkylhydroxylamines as Rationally-Designed Mechanism-Based Inhibitors of Indoleamine 2,3-dioxygenase-1. (2016). PubMed. Retrieved from [Link]

-

Stability test of the lithiated N,O-disubstituted hydroxylamines 176-178 and 180. (n.d.). ResearchGate. Retrieved from [Link]

-

The Reverse Cope Elimination of Hydroxylamines and Alkenes or Alkynes: Theoretical Investigation of Tether Length and Substituent Effects. (2014). PubMed Central. Retrieved from [Link]

-

Hydroxylamine and the nitrogen cycle: A review. (2021). TU Delft Research Portal. Retrieved from [Link]

-

Hydroxylamine and the nitrogen cycle: A review. (2021). PubMed. Retrieved from [Link]

-

Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. (2021). RSC Publishing. Retrieved from [Link]

-

Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. (2008). ResearchGate. Retrieved from [Link]

-

Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization. (2020). MDPI. Retrieved from [Link]

-

Methyl N,O‐hydroxylamine linker synthesis: A) Short linker 10:... (n.d.). ResearchGate. Retrieved from [Link]

-

Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018). ACS Publications. Retrieved from [Link]

-

Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]

-

Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2014). PubMed Central. Retrieved from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

-

Hydroxylamine, O-decyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

O-Methylhydroxylamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. (2022). PubMed Central. Retrieved from [Link]

-

FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (2023). Rasayan Journal of Chemistry. Retrieved from [Link]

-

Investigation on Quantitative Structure-Activity Relationships Between Hydroxylamine and Its Derivatives and Reduction of Pu(Ⅳ). (n.d.). en.cnki.com.cn. Retrieved from [Link]

-

Methoxyamine. (n.d.). Wikipedia. Retrieved from [Link]

- Method for preparing O-benzylhydroxylamine hydrochloride. (2012). Google Patents.

-

Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. (2020). ETH Zürich. Retrieved from [Link]

-

A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. (2016). RSC Publishing. Retrieved from [Link]

-

Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies. (2019). PubMed. Retrieved from [Link]

-

Simulated Intestinal Fluid. (n.d.). Pickering Test Solutions. Retrieved from [Link]

-

Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). PubMed. Retrieved from [Link]

-

Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. (2023). MDPI. Retrieved from [Link]

-

Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. (2015). PubMed Central. Retrieved from [Link]

-

Simple Preparation of O-Substituted Hydroxylamines from Alcohols. (2006). Organic Chemistry Portal. Retrieved from [Link]

-

pH-rate profile for hydrolysis of 4-nitrophenyl β-D-glucopyranoside: unimolecular, bimolecular and intramolecular cleavage me. (2022). ChemRxiv. Retrieved from [Link]

-

Drug release of SLMs in (a) simulated gastric fluid (SGF, pH 1.2 and... (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium. (2012). PubMed Central. Retrieved from [Link]

Sources

- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 2. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]

- 7. O-Benzylhydroxylamine | C7H9NO | CID 102313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. archipel.uqam.ca [archipel.uqam.ca]

- 9. benchchem.com [benchchem.com]

- 10. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Technical Application Note: High-Efficiency Oxime Ligation using O-((2-Methylquinolin-4-yl)methyl)hydroxylamine

Executive Summary

This technical guide details the reaction parameters for coupling O-((2-Methylquinolin-4-yl)methyl)hydroxylamine (MQMH) with ketones to form stable oxime ethers. This reaction is a cornerstone in metabolomics and pharmaceutical impurity profiling, utilized to tag carbonyl-containing analytes (ketones/aldehydes) with a fluorescent and ionizable quinoline moiety.

The protocol addresses the specific challenges of ketone derivatization—namely, the lower electrophilicity of ketones compared to aldehydes and the steric hindrance often found in bioactive ketones (e.g., steroids). By leveraging the

Chemical Principle & Mechanism[1]

The Reagent: MQMH

The reagent consists of a hydroxylamine (

-

Nucleophilicity: The oxygen atom adjacent to the amine creates the

-effect, significantly enhancing the nucleophilicity of the nitrogen lone pair compared to primary amines.[1] -

Detection Tag: The 2-methylquinoline core provides high UV absorptivity and fluorescence, while the heterocyclic nitrogen serves as a proton acceptor, enhancing ionization efficiency in Electrospray Ionization (ESI-MS) in positive mode

.

Reaction Mechanism

The reaction follows a classic nucleophilic addition-elimination pathway.[1]

-

Nucleophilic Attack: The lone pair of the hydroxylamine nitrogen attacks the carbonyl carbon of the ketone.

-

Tetrahedral Intermediate: A zwitterionic intermediate forms, which is rapidly proton-transferred to a neutral carbinolamine.

-

Dehydration: Acid-catalyzed elimination of water yields the

oxime ether isomers.

Critical Factor: The rate-determining step for ketones is often the dehydration of the tetrahedral intermediate, which is acid-catalyzed. However, too much acid protonates the hydroxylamine nucleophile (

Figure 1: Mechanistic pathway of oxime ether formation between MQMH and a generic ketone.

Experimental Protocol

Materials & Reagents

| Component | Grade/Specification | Role |

| MQMH Hydrochloride | >98% Purity (CAS 895589-18-1) | Derivatization Reagent |

| Methanol (MeOH) | LC-MS Grade | Solvent (Solubilizes Quinoline) |

| Pyridine | Anhydrous, >99% | Base catalyst / Buffer |

| Acetic Acid | Glacial | Acid catalyst / Buffer |

| Internal Standard | Isotopically labeled ketone | Quantitation reference |

Preparation of Stock Solutions

-

MQMH Stock (50 mM): Dissolve 9.4 mg of MQMH (MW

188.23 g/mol ) in 1.0 mL of Methanol. Sonicate for 2 minutes to ensure complete dissolution. Store at -20°C (stable for 1 month). -

Reaction Buffer (pH 5.0): Prepare a 1 M Acetate buffer. Alternatively, a Pyridine/HCl buffer system can be used for LC-MS compatibility.

-

Recipe: Mix 100 µL Pyridine with 10 mL Methanol and adjust pH to 5.0 using Glacial Acetic Acid.

-

Derivatization Procedure (Standard Workflow)

This protocol is optimized for a 100 µL sample volume containing ketones in the range of 1–100 µM.

Step 1: Sample Preparation

-

Aliquot 100 µL of sample (biofluid extract or reaction mixture) into a 1.5 mL HPLC vial or PCR tube.

-

Add 10 µL of Internal Standard solution.

-

Evaporate to dryness under

stream if solvent exchange is required (optional).

Step 2: Reaction Setup

-

Reconstitute/Add 100 µL of Reaction Buffer (Pyridine/Acetate in MeOH).

-

Add 50 µL of MQMH Stock Solution .

-

Note: Ensure at least a 20-fold molar excess of reagent relative to total carbonyl content to drive pseudo-first-order kinetics.

-

Step 3: Incubation

-

Seal the vial tightly to prevent solvent evaporation.

-

Incubate at 60°C for 60 minutes .

-

Why 60°C? Ketones are sterically hindered compared to aldehydes. Room temperature reaction often results in incomplete derivatization for bulky ketones (e.g., testosterone, progesterone).

-

Step 4: Quenching & Workup

-

Cool sample to room temperature.

-

Optional: If excess reagent interferes with analysis, add 20 µL of Acetone (scavenger) and incubate for 10 mins.

-

Dilute sample with Mobile Phase A (e.g., 0.1% Formic Acid in Water) to target concentration.

-

Inject 5–10 µL into LC-MS/MS.

Optimization & Troubleshooting

Effect of pH on Reaction Yield

The reaction efficiency is strictly pH-dependent.

-

pH < 3: The amine of MQMH becomes fully protonated (

), destroying nucleophilicity. Reaction stalls. -

pH > 7: Dehydration of the intermediate becomes slow; reaction may not reach completion.

-

Optimal: pH 4.5 – 5.5.

Steric Hindrance (Ketone Structure)

Reaction rates vary significantly by substrate structure.

| Ketone Class | Example | Temp/Time | Expected Yield |

| Methyl Ketones | Acetone, 2-Butanone | 25°C / 30 min | >99% |

| Cyclic Ketones | Cyclohexanone | 40°C / 45 min | >95% |

| Steroidal Ketones | Testosterone, Cortisol | 60°C / 60-90 min | >90% |

| Di-substituted | Diisopropyl ketone | 70°C / 2 hrs | 60-80% |

Troubleshooting Guide

-

Low Yield: Check pH of the reaction mixture. If the sample was highly acidic (e.g., TCA precipitate), neutralize with higher strength Pyridine buffer. Increase temperature to 65°C.

-

Peak Broadening (Isomers): Oxime formation creates E and Z isomers. These often separate on C18 columns.

-

Solution: Sum the peak areas of both isomers for quantitation, or use a column temperature of 50°C to promote rapid interconversion/co-elution.

-

Analytical Workflow Visualization

Figure 2: Step-by-step workflow for the derivatization and analysis of ketones using MQMH.

References

-

Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. [Link]

-

Liu, J., et al. (2010). 2-Hydrazinoquinoline as a derivatization agent for LC-MS-based metabolomic investigation.[2] Analytical Chemistry, 82(23), 9810–9818. (Cited for analogous quinoline-tagging conditions). [Link]

Sources

- 1. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | MDPI [mdpi.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Separation Methods for 2-methylquinolin-4-yl Oxime Conjugates

Abstract

This application note provides a comprehensive guide to the development and validation of robust High-Performance Liquid Chromatography (HPLC) methods for the separation and analysis of 2-methylquinolin-4-yl oxime conjugates. These compounds are of increasing interest in drug development due to their diverse biological activities. The inherent polarity and potential for stereoisomerism of these molecules present unique chromatographic challenges. This document outlines detailed protocols for reversed-phase HPLC, addressing critical aspects from sample preparation and column selection to mobile phase optimization and method validation according to ICH guidelines.[1][2][3] The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific conjugate structures.

Introduction: The Analytical Imperative for 2-methylquinolin-4-yl Oxime Conjugates

The 2-methylquinolin-4-yl scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[4][5] The introduction of an oxime functionality (-C=N-OH) and subsequent conjugation to other moieties (e.g., peptides, linkers, or other small molecules) creates a diverse chemical space for drug discovery. The oxime linkage, while versatile, introduces polarity and the potential for E/Z isomerism, which can significantly impact the physicochemical and biological properties of the conjugate.

Therefore, the development of reliable and reproducible HPLC methods is paramount for:

-

Purity assessment: Quantifying the target conjugate and identifying process-related impurities or degradation products.

-

Stability studies: Monitoring the degradation of the conjugate under various stress conditions as mandated by regulatory guidelines.[6]

-

Chiral separation: Resolving enantiomers or diastereomers if chiral centers are present in the conjugate.[7][8][9][10][11][12]

-

Pharmacokinetic analysis: Quantifying the conjugate in biological matrices.[13][14]

This guide provides a systematic approach to developing such methods, grounded in established chromatographic principles and regulatory expectations.

Foundational Principles: Navigating the Chromatography of Polar Conjugates

The primary challenge in separating 2-methylquinolin-4-yl oxime conjugates lies in managing their polarity. The quinoline core is relatively hydrophobic, but the oxime group and any polar functionalities on the conjugate partner can lead to poor retention on traditional reversed-phase columns.[15][16][17][18][19]

The Causality of Column Selection

Standard C18 (octadecyl) columns are often the first choice for reversed-phase HPLC. However, for highly polar analytes, "phase collapse" or "dewetting" can occur in highly aqueous mobile phases, leading to loss of retention and reproducibility.[19] To counter this, several alternative stationary phases should be considered:

-

Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This modification enhances the "wettability" of the stationary phase, allowing for stable retention even in 100% aqueous mobile phases.

-

Polar-Endcapped Phases: These are traditional C18 or C8 columns where the residual silanol groups on the silica surface are capped with a polar reagent instead of a non-polar one. This reduces undesirable interactions with basic analytes and improves peak shape.[18]

-

Phenyl-Hexyl Phases: The phenyl groups in this stationary phase can provide alternative selectivity through π-π interactions with the aromatic quinoline ring of the analytes.

The choice of stationary phase is a critical first step and should be guided by the overall polarity of the conjugate.

Mobile Phase Strategy: The Engine of Separation

The mobile phase composition dictates the retention and selectivity of the separation. For 2-methylquinolin-4-yl oxime conjugates, a buffered aqueous-organic mobile phase is typically employed.

-

Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity and UV cutoff.

-

Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds. The quinoline nitrogen is basic, and the oxime proton is weakly acidic. Buffering the mobile phase ensures consistent ionization state and, therefore, reproducible retention times.[20][21][22]

-

For Mass Spectrometry (MS) compatibility, volatile buffers such as ammonium formate or ammonium acetate are recommended.[23][24]

-

For UV detection, phosphate buffers are robust and widely used, but are not MS-friendly.[21]

-

A starting pH in the acidic range (e.g., pH 3-4) is often a good strategy to ensure the quinoline nitrogen is protonated, which can lead to better peak shapes.

-

Experimental Protocols

Sample Preparation: Ensuring a Clean Start

Proper sample preparation is crucial for accurate and reproducible results, and to prolong the life of the HPLC column.[25][26]

Protocol 1: Standard Sample Preparation

-

Dissolution: Accurately weigh the 2-methylquinolin-4-yl oxime conjugate and dissolve it in a suitable solvent. A small amount of the organic component of the mobile phase (e.g., acetonitrile or methanol) or a mixture of the mobile phase is often a good starting point.

-

Dilution: Dilute the stock solution to the desired concentration (e.g., 0.1 - 1.0 mg/mL) with the initial mobile phase.

-

Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column.[26]

For conjugates in complex matrices, such as in antibody-drug conjugate (ADC) formulations, more extensive sample preparation like protein precipitation or solid-phase extraction may be necessary.[27][28]

HPLC Method Development Workflow

The following workflow provides a systematic approach to developing a separation method.

Protocol 2: Reversed-Phase HPLC Method for Purity Assessment

-

Objective: To separate the main conjugate from potential impurities and degradation products.

| Parameter | Recommended Starting Conditions | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD) | Standard, reliable system providing spectral data for peak purity analysis. |

| Column | Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Polar C18 (150 x 4.6 mm, 2.6 µm) | Robust columns suitable for a wide pH range and providing good peak shape for polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate, pH 3.5 | Provides acidic conditions to protonate the quinoline nitrogen, improving peak shape. Formate buffer is MS-compatible.[21][22] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient Elution | 10% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and 5-minute re-equilibration. | A broad gradient is a good starting point to elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Elevated temperature can improve efficiency and reduce backpressure. |

| Detection | DAD, 254 nm and 310 nm (or monitor at λmax of the quinoline chromophore) | The quinoline ring system has strong UV absorbance. Monitoring multiple wavelengths can help in identifying co-eluting impurities. |

| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |

Method Validation

Once a suitable separation method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][29]

Table of Validation Parameters (as per ICH Q2(R1))

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | Peak purity index > 0.999; baseline resolution between the main peak and adjacent impurities. |

| Linearity | To demonstrate that the results are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the nominal concentration). |

| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be suitable. | The range is derived from the linearity studies. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results when parameters like pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) are varied. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

Troubleshooting and Advanced Considerations

-

Poor Peak Shape: If fronting or tailing is observed, consider adjusting the mobile phase pH. Tailing of basic compounds can often be mitigated by lowering the pH or using a column with better endcapping.

-

E/Z Isomerism: The oxime bond can exist as E and Z isomers, which may or may not be separable under standard reversed-phase conditions. If two closely eluting peaks are observed for the main component, this could be due to isomerism. Modifying the mobile phase or temperature may enhance or coalesce these peaks.

-

Chiral Separations: If the conjugate contains stereocenters, a chiral separation may be required. This typically involves using a chiral stationary phase (CSP). The development of chiral separations is often empirical, requiring screening of various CSPs and mobile phases (normal-phase, polar-organic, or reversed-phase).[10][12]

Conclusion

This application note provides a comprehensive framework for the development and validation of HPLC methods for 2-methylquinolin-4-yl oxime conjugates. By understanding the underlying chemical principles and following a systematic approach to method development and validation, researchers can establish robust and reliable analytical procedures. These methods are essential for ensuring the quality, safety, and efficacy of these promising pharmaceutical compounds throughout the drug development lifecycle.

References

- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.

- PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation.

- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.

- Taylor & Francis Online.

- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- LCGC International.

- ICH. Quality Guidelines.

- SIELC Technologies. Polar Compounds.

- Boston BioProducts. Overview: HPLC/FPLC Buffers.

- Sigma-Aldrich. Reversed-phase HPLC Buffers.

- Perpusnas.

- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

- ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection.

- SIELC Technologies. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.

- SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.

- Reddit. MS-friendly RP-HPLC buffers (pH 2-8)? : r/massspectrometry.

- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.

- PubMed Central.

- Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

- BenchChem. Application Notes and Protocols for the Characterization of Antibody-Drug Conjugates (ADCs) using HPLC and Mass Spectrometry.

- American Chemical Society.

- SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.

- ResearchGate.

- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.

- Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis.

- ResearchGate.

- ResearchGate.

- ResearchGate. Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study.

- Phenomenex.

- Asian Journal of Chemistry.

- PubMed Central. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

- ResearchGate. comparative synthesis and physicochemical characterization of substituted 2-methylquinolin-4(1h)-one by various conventional and microwave methods.

- PubMed Central. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)

- PubMed. Synthesis and pharmacological characterization of O-alkynyloximes of tropinone and N-methylpiperidinone as muscarinic agonists.

- Journal of Drug Delivery and Therapeutics.

- MDPI.

- Organic Chemistry Portal.

- PubMed Central.

- SciELO. Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms.

- Academic Research Publishing Group.

Sources

- 1. jordilabs.com [jordilabs.com]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. asianpubs.org [asianpubs.org]

- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. sepscience.com [sepscience.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. Polar Compounds | SIELC Technologies [sielc.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. hplc.eu [hplc.eu]

- 20. bostonbioproducts.com [bostonbioproducts.com]

- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 22. hplc.eu [hplc.eu]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. reddit.com [reddit.com]

- 25. drawellanalytical.com [drawellanalytical.com]

- 26. greyhoundchrom.com [greyhoundchrom.com]

- 27. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. ICH Official web site : ICH [ich.org]

Troubleshooting & Optimization

Troubleshooting low yields in 2-methylquinolin-4-yl oxime formation

Ticket ID: #OX-2MQ-4YL Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Portal

You are likely here because your reaction flask contains a dark tar, unreacted starting material, or a yield significantly below 40%. The synthesis of 2-methylquinolin-4-yl oxime is deceptively simple on paper but notoriously difficult in practice due to the unique electronic properties of the quinoline ring.

This guide treats your synthesis as a system. We will debug the "code" of your reaction, focusing on the three most common failure points: Tautomeric Lock , Activation Failure , and pH Mismatch .

Part 1: Diagnostic Workflow

Before adjusting reagents, identify where your process is breaking down. Use this decision tree to diagnose the root cause.

Figure 1: Diagnostic logic for identifying yield loss in quinoline oxime synthesis.

Part 2: Troubleshooting Guides

Issue 1: The Tautomeric Lock (Why Direct Reaction Fails)

Symptom: You reacted 2-methylquinolin-4-one directly with hydroxylamine hydrochloride in ethanol, refluxed for 24 hours, and recovered 90% starting material.

Technical Explanation: The starting material, 2-methylquinolin-4(1H)-one , is not a true ketone. It exists in a tautomeric equilibrium where the 4-quinolone (amide-like) form predominates over the 4-hydroxyquinoline (enol) form.

-

The Problem: The carbonyl carbon in the quinolone form is part of a vinylogous amide system. It is significantly less electrophilic than a standard ketone. Hydroxylamine is not a strong enough nucleophile to attack this deactivated carbon directly [1].

-

The Fix: You must convert the "ketone" oxygen into a leaving group (chloride) to activate the C4 position for Nucleophilic Aromatic Substitution (

).

Issue 2: Activation Failure (The Chlorination Step)

Symptom: Low yield during the conversion of quinolone to 4-chloro-2-methylquinoline.

Root Causes & Solutions:

| Variable | Common Error | Correction |

|---|

| Reagent | Using old

Issue 3: The Substitution Struggle (Oxime Formation)

Symptom: The 4-chloro intermediate was pure, but the reaction with hydroxylamine yielded a mess or water-soluble byproducts.

Technical Explanation:

The reaction of 4-chloro-2-methylquinoline with hydroxylamine is an

-

pH Sensitivity: Hydroxylamine is supplied as a salt (

). You must add base to free the nucleophile. However, the product (oxime) is amphoteric.-

Too Acidic: Protonation of the ring nitrogen deactivates the system or leads to Beckmann rearrangement.

-

Too Basic: The oxime proton (

) is acidic (

-

Part 3: The "Gold Standard" Protocol

This protocol bypasses the tautomeric lock by using the "Activation-Substitution" pathway.

Step 1: Activation (Synthesis of 4-Chloro-2-methylquinoline)

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a condenser and drying tube (

). -

Reactants: Add 2-methylquinolin-4(1H)-one (10 mmol) and

(50 mmol, 5 equiv). Note: Excess -

Reaction: Reflux at 100–110°C for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 8:2). The starting material spot (baseline/polar) should disappear; a faster-moving spot (Chloro-derivative) appears.

-

Workup:

Step 2: Substitution (Formation of the Oxime)

-

Solvent System: Use Ethanol (EtOH) or Methanol (MeOH). Water miscibility is required for the workup.

-

Reactants: Dissolve 4-chloro-2-methylquinoline (5 mmol) in EtOH (20 mL). Add Hydroxylamine Hydrochloride (10 mmol, 2 equiv).

-

Buffering (CRITICAL): Add Sodium Acetate (

, 15 mmol) or Triethylamine (-

Why?

buffers the HCl produced, preventing protonation of the quinoline nitrogen while avoiding the high pH that dissolves the product [3].

-

-

Reaction: Reflux for 6–12 hours.

-

Monitoring: Product is more polar than the chloro-starting material.

-

-

Isolation:

-

Evaporate EtOH to ~20% volume.

-

Dilute with cold water (50 mL).

-

pH Adjustment: Adjust pH to ~7.0–7.5. The oxime should precipitate as a solid.

-

Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

-

Part 4: Mechanism & Pathway Visualization

Understanding the pathway clarifies why the "Activation" step is non-negotiable.

Figure 2: The mandatory activation pathway. Direct reaction from Red to Green is kinetically forbidden.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as a solvent for the oxime step? A: Yes, pyridine acts as both solvent and base. However, removing pyridine requires acidic washes which can dissolve your amphoteric product. Ethanol with Sodium Acetate is cleaner for isolation.

Q: My product is an oil that won't solidify. What now? A: This is often due to trapped solvent or impurities.

-

Triturate the oil with diethyl ether or hexanes to induce crystallization.

-

Check NMR.[5] If you see broad peaks, you may have a mixture of syn/anti isomers or the hydroxyamino tautomer. This is chemically normal for this scaffold.

Q: Why does the literature mention "4-hydroxyaminoquinoline" instead of the oxime? A: They are tautomers. In solution (NMR), you often observe the N-hydroxyamino form (aromatic ring intact, NH-OH substituent) rather than the imino-oxime form (C=N-OH). Both react similarly in biological assays (e.g., AChE reactivation) [4].

References

-

Tautomerism in Quinolones: Arabian Journal of Chemistry. "Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions." (Discusses the stability of the quinolone tautomer and the necessity of activation).

-

Oxime Synthesis & pH Control: Organic Syntheses. "General procedures for oxime formation and pH considerations." (Provides grounding for the use of acetate buffers).

-

Nucleophilic Substitution on Quinolines: BenchChem Technical Guides. "Optimization of 4-Aminoquinoline Synthesis." (Details the

mechanism on 4-chloroquinolines). -

Bioactive Quinolines: Journal of Medicinal Chemistry. "Synthesis of 7-Chloroquinoline Derivatives." (Context on the reactivity of the 4-position in quinoline rings).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US20020123650A1 - Process for preparation of oximes and resulting products - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. <bold>Chemistry of 4-Hydroxy-2(1<i>H</i>)-quinolone</bold>. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

Technical Support Center: Minimizing Non-Specific Binding of Quinoline Fluorescent Tags

Core Directive: The Chemistry of Non-Specific Binding (NSB)

The Issue: Quinoline derivatives (e.g., 8-hydroxyquinoline, quinoline-based metal sensors, or DNA intercalators like Thiazole Orange) are inherently lipophilic and planar . While these properties allow for cell membrane permeability and DNA intercalation, they are the primary drivers of non-specific binding (NSB).

The Mechanism: NSB in quinoline probes is rarely random; it is a thermodynamic event driven by two forces:

-

Hydrophobic Aggregation: In aqueous buffers, hydrophobic quinoline scaffolds minimize solvent exposure by aggregating with themselves (causing self-quenching or false "turn-on" signals) or binding to hydrophobic pockets on non-target proteins (e.g., albumin, cellular debris).

-

Electrostatic Attraction: Many quinoline derivatives are cationic (positively charged). They electrostatically adhere to negatively charged cell membranes, glass surfaces, or nucleic acids outside the target region.

To solve this, we must shift the equilibrium away from these non-specific interactions without disrupting the specific target binding.

Optimization Workflow: The "Signal-to-Noise" Protocol[1]

Do not blindly increase wash steps. Follow this logic-driven optimization cycle to isolate the source of noise.

Phase A: Buffer Engineering

The chemical environment is the first line of defense. Standard PBS is often insufficient for hydrophobic quinoline tags.

Table 1: Buffer Additive Matrix for Quinoline Probes

| Component Category | Recommended Reagent | Concentration Range | Mechanism of Action |

| Detergent (Non-ionic) | Tween-20 | 0.05% – 0.1% (v/v) | Disrupts weak hydrophobic interactions between the dye and non-target surfaces. |

| Detergent (Stringent) | Triton X-100 | 0.1% – 0.5% (v/v) | Solubilizes lipid debris; use only if cell permeabilization is intended. |

| Blocking Agent | BSA (Bovine Serum Albumin) | 1% – 3% (w/v) | Coats hydrophobic surfaces; acts as a "decoy" for lipophilic dyes (Note: High conc. can sequester the probe). |

| Co-solvent | DMSO or Ethanol | 1% – 5% (v/v) | Increases solubility of the quinoline dye, preventing micro-precipitates that look like "spots." |

| Chaotropic Agent | Sodium Iodide (NaI) | 10 – 50 mM | Reduces electrostatic sticking of cationic quinolines to glass/plastic. |

Phase B: The Titration Curve

Crucial Insight: Most NSB is caused by probe saturation. You are likely using too much dye.

-

Action: Perform a logarithmic titration (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

-

Goal: Identify the

(dissociation constant) window. The optimal concentration is typically 2-5x the

Phase C: Visualization of the Optimization Logic

The following diagram illustrates the decision-making process for troubleshooting high background.

Figure 1: Decision tree for diagnosing and resolving high background fluorescence in quinoline-based assays.

Validation: Proving the Signal is Real

Trustworthiness relies on controls. A signal is only valid if it can be specifically competed away or chemically ablated.

Protocol: The "Cold Competitor" Check

If your fluorescent quinoline probe binds a specific receptor or DNA sequence, a non-fluorescent analog (or the same molecule in excess) should block the signal.

-

Pre-incubation: Treat sample with 100x excess of non-fluorescent "cold" ligand for 30 mins.

-

Probe Addition: Add the fluorescent quinoline probe.

-

Result:

-

Signal vanishes: Binding is specific.

-

Signal remains: Binding is non-specific (NSB).

-

Protocol: The "No-Target" Control

-

For Metal Sensors (e.g., Zn²⁺ sensing quinolines): Add a chelator (e.g., TPEN or EDTA) to the buffer. If fluorescence persists, it is NSB or autofluorescence, not metal binding.

-

For Protein Labeling: Use a "knockout" cell line or a sample known to lack the target protein.

Figure 2: Logical flow for validating signal specificity using negative controls.

Frequently Asked Questions (FAQs)

Q1: My quinoline probe precipitates in the buffer, creating bright fluorescent spots. How do I fix this? A: Quinoline scaffolds are hydrophobic.

-

Stock Solution: Ensure your stock is dissolved in 100% DMSO or DMF.

-

Dilution: Do not add the stock directly to the buffer. Instead, perform an intermediate dilution (e.g., 1:10 in ethanol) or add the stock while vortexing the buffer rapidly to prevent local high concentrations.

-

Filtration: Pass the final working solution through a 0.2 µm syringe filter before adding it to your sample to remove micro-aggregates [1].

Q2: I see high background in the nucleus, but my target is cytoplasmic. A: Many quinoline derivatives (like quinoline-blue or cyanine-quinolines) act as DNA intercalators due to their planar structure.

-

Solution: You must include a nuclear counterstain (like DAPI) to confirm localization. If the "noise" colocalizes perfectly with DAPI, your probe has off-target DNA binding. Try lowering the concentration or increasing the ionic strength (add 150-300 mM NaCl) to disrupt weak electrostatic binding to DNA [2].

Q3: Can I use milk as a blocking agent? A: Caution is advised. While milk is a good blocker, it contains high levels of phosphorylated proteins and calcium. If your quinoline probe is designed to sense metals (Ca²⁺, Zn²⁺) or interact with kinases, milk will quench your signal or cause high background. Use BSA (1-3%) or Fish Gelatin instead for metal-sensitive probes [3].

Q4: The signal fades rapidly while imaging (Photobleaching). A: Quinoline dyes can have lower photostability compared to modern Alexa fluors.

-

Solution: Use an antifade mounting medium (e.g., ProLong Diamond or VECTASHIELD).

-

Acquisition: Minimize exposure time and use the lowest excitation power possible. If using a metal sensor, remember that the "bound" state often has a different quantum yield and stability than the free dye [4].

References

-

Tampere University. (2020). Fluorescence enhancement of quinolines by protonation. Retrieved from [Link]

-

Bio-Rad. (2025). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing. Retrieved from [Link]

Technical Guide: Removal of Unreacted O-((2-Methylquinolin-4-yl)methyl)hydroxylamine

Introduction

O-((2-Methylquinolin-4-yl)methyl)hydroxylamine (CAS: 895589-18-1) is a specialized alkoxylamine reagent typically used for the chemoselective labeling of carbonyl groups (aldehydes and ketones) via oxime ligation. While the quinoline core provides robust UV retention or specific molecular recognition properties, unreacted excess reagent can pose significant challenges:

-

Assay Interference: The quinoline moiety is UV-active and can mask product peaks or increase background fluorescence.

-

Competitive Inhibition: Free hydroxylamines are potent nucleophiles that may interfere with downstream biological assays or cross-link with off-target carbonyls in cellular lysates.

-

Toxicity: Hydroxylamine derivatives can exhibit cytotoxicity, necessitating thorough removal for biological applications.

This guide details three validated protocols for removing this specific contaminant, prioritized by efficacy and throughput.

Module 1: The Chemical Logic (The "Why")

To select the correct purification method, one must understand the physicochemical differences between the Reagent (impurity) and the Product (Oxime conjugate).

| Feature | Reagent: O-((2-Methylquinolin-4-yl)methyl)hydroxylamine | Product: Oxime Conjugate | Implication |

| Functional Group | Primary Alkoxylamine ( | Oxime Ether ( | Key Differentiator |